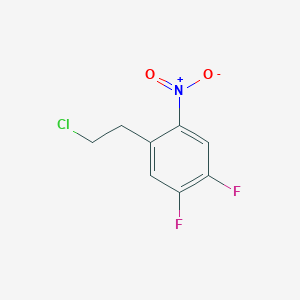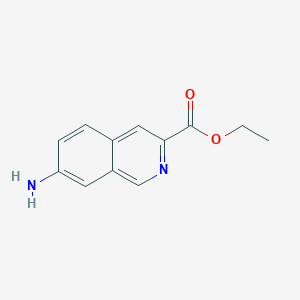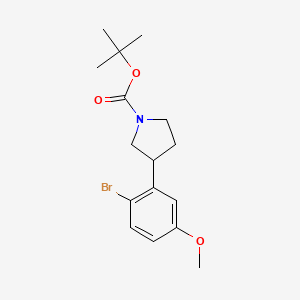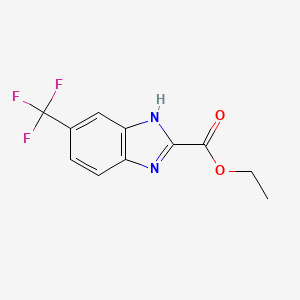
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by the presence of a chloroethyl group, two fluorine atoms, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene typically involves the nitration of 4,5-difluorobenzene followed by the introduction of the chloroethyl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring. The subsequent introduction of the chloroethyl group can be achieved through a nucleophilic substitution reaction using 2-chloroethyl chloride in the presence of a suitable base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 1-(2-Aminoethyl)-4,5-difluoro-2-nitrobenzene.
Reduction: 1-(2-Chloroethyl)-4,5-difluoro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene involves its interaction with biological molecules such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: A compound with similar structural features but different biological activity.
Bis(2-chloroethyl)sulfide:
Carmustine: An alkylating agent used in chemotherapy with a similar chloroethyl group but different mechanism of action.
Uniqueness
1-(2-Chloroethyl)-4,5-difluoro-2-nitrobenzene is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H6ClF2NO2 |
|---|---|
Poids moléculaire |
221.59 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H6ClF2NO2/c9-2-1-5-3-6(10)7(11)4-8(5)12(13)14/h3-4H,1-2H2 |
Clé InChI |
SZRBVGAIVYHJNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)


![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)

![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)




